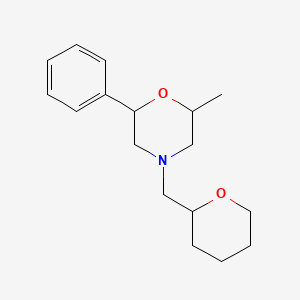![molecular formula C15H17FN2O2 B7534004 3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FMDP and belongs to the class of spirocyclic compounds. FMDP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of FMDP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerases, histone deacetylases, and dihydrofolate reductase. FMDP has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
FMDP has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. FMDP has also been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains. Furthermore, FMDP has been reported to have anti-inflammatory and analgesic activities.
実験室実験の利点と制限
FMDP has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good stability. Furthermore, FMDP has been shown to have low toxicity and is well-tolerated in vivo. However, FMDP has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability. Furthermore, FMDP has been reported to have low oral bioavailability, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of FMDP. One potential direction is to investigate the structure-activity relationship of FMDP and its analogs to identify compounds with improved therapeutic potential. Another direction is to explore the use of FMDP as a potential adjuvant therapy for cancer and infectious diseases. Furthermore, the potential use of FMDP as a drug delivery system for poorly water-soluble drugs could be explored.
合成法
FMDP has been synthesized using various methods, including a one-pot reaction of 4-fluorobenzaldehyde, 1,2-diaminocyclohexane, and maleic anhydride in the presence of acetic acid. Another method involves the reaction of 4-fluorobenzaldehyde with 1,2-diaminocyclohexane followed by the reaction of the resulting imine with maleic anhydride in the presence of acetic acid. These methods have been reported to yield FMDP in moderate to good yields.
科学的研究の応用
FMDP has been studied extensively for its potential therapeutic applications. It has been reported to have anticancer, antibacterial, antifungal, and antiviral activities. FMDP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, FMDP has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-12-6-4-11(5-7-12)10-18-13(19)15(17-14(18)20)8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUCQPUJZVEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7533926.png)
![(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533930.png)
![2-(4-ethoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533937.png)


![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)
![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)
